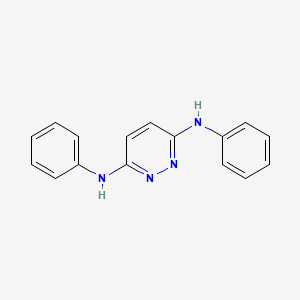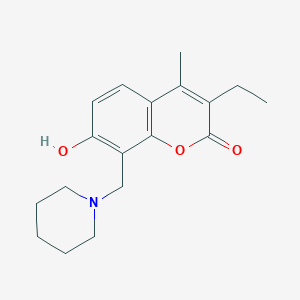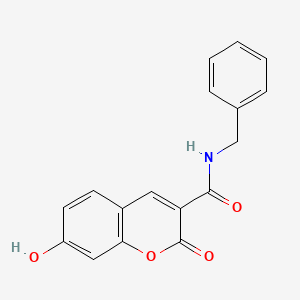![molecular formula C16H12F3NO B5912368 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of diaryl-substituted olefins and has been found to exhibit promising biological activities.
作用机制
The mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. By inhibiting COX-2 activity, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and pain. Moreover, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
实验室实验的优点和局限性
One of the major advantages of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is its relatively simple synthesis method, which makes it an attractive target for medicinal chemistry research. Moreover, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders. However, one of the limitations of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is its relatively low solubility in water, which can make it challenging to work with in lab experiments.
未来方向
There are several future directions for research on 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer therapy. Moreover, future studies could focus on elucidating the exact mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one and identifying its molecular targets. Additionally, research could be conducted to improve the solubility of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one in water, thereby making it more suitable for use in lab experiments. Finally, further studies could be conducted to investigate the potential side effects of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one and to determine its safety profile.
合成方法
The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one involves the reaction between 2,4-difluoroaniline and 4-fluorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds via a Schiff base intermediate, which is then reduced to yield the desired product. The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is relatively simple and can be carried out in a few steps, making it an attractive target for medicinal chemistry research.
科学研究应用
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis and neuropathic pain. Moreover, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has also been found to exhibit anticancer properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c1-10(20-15-7-6-13(18)9-14(15)19)8-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXWXRQELNJMTM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)F)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)F)/NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)

![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)


![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)